molecular formula C18H11BrN4O2 B2978214 3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-phenylpyridazin-4(1H)-one CAS No. 1251623-23-0

3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-phenylpyridazin-4(1H)-one

Cat. No.: B2978214
CAS No.: 1251623-23-0
M. Wt: 395.216
InChI Key: YIPWNPNAZMRIPH-UHFFFAOYSA-N
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Description

This compound features a pyridazinone core substituted at position 1 with a phenyl group and at position 3 with a 1,2,4-oxadiazole ring bearing a 4-bromophenyl moiety. Its molecular weight is 350.76 g/mol (calculated based on analogous structures in ). Crystallographic data for similar compounds (e.g., SHELX-refined structures in ) suggest planar configurations for the oxadiazole and pyridazinone rings, favoring π-π stacking interactions.

Properties

IUPAC Name

3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-phenylpyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrN4O2/c19-13-8-6-12(7-9-13)17-20-18(25-22-17)16-15(24)10-11-23(21-16)14-4-2-1-3-5-14/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIPWNPNAZMRIPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-phenylpyridazin-4(1H)-one is a derivative of pyridazine and oxadiazole that has garnered attention due to its potential biological activities. This article aims to summarize the biological activity of this compound based on diverse research findings, including its synthesis, mechanisms of action, and therapeutic potential.

  • Molecular Formula : C22H13BrN4O2
  • Molecular Weight : 445.27 g/mol
  • CAS Number : 1291862-31-1

Biological Activity Overview

The biological activity of this compound has been explored in several studies, indicating various pharmacological properties:

Anticancer Activity

Research has shown that derivatives containing the oxadiazole moiety exhibit significant anticancer properties. For instance:

  • A study demonstrated that compounds with oxadiazole structures showed IC50 values ranging from 0.12 to 2.78 µM against various cancer cell lines like MCF-7 and A549, highlighting their potential as anticancer agents .

Antibacterial Activity

Some studies have reported moderate antibacterial effects against specific bacterial strains:

  • The compound exhibited EC50 values indicating its effectiveness against Xanthomonas oryzae (Xoo) and other pathogens, suggesting potential applications in agricultural settings .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Apoptotic Pathways : The compound has been linked to the activation of apoptotic pathways in cancer cells, including increased p53 expression and caspase activation .
  • Inhibition of Enzymatic Activity : Certain derivatives have shown inhibitory effects on human carbonic anhydrases (hCA), which are implicated in cancer progression .

Case Studies

Several case studies have highlighted the efficacy of the compound in various biological assays:

StudyCompoundTargetIC50/EC50 Value
This compoundMCF-7 (Breast Cancer)15.63 µM
Derivative with similar structureXoo (Bacterial)12.85 µg/mL
Various oxadiazole derivativeshCA IXKivalues ≤ 89 pM

Comparison with Similar Compounds

Substituent Variations on the Oxadiazole Ring

  • 3-(3-(3-Chlorophenyl)-1,2,4-Oxadiazol-5-yl)-1-Phenylpyridazin-4(1H)-one ():
    Replacing 4-bromophenyl with 3-chlorophenyl reduces steric bulk but maintains electron-withdrawing effects. The chlorine atom (smaller van der Waals radius) may alter binding pocket interactions compared to bromine.

Core Heterocycle Modifications

  • The 3-bromophenyl substitution (vs. 4-bromo) alters dipole orientation.
  • 3-[3-(4-Pyridinyl)-1,2,4-Oxadiazol-5-yl]-1-[2-(Trifluoromethyl)benzyl]-2(1H)-Pyridinone (): A trifluoromethyl benzyl group enhances lipophilicity and metabolic stability compared to the phenyl group in the target compound.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Weight (g/mol) Key Substituents Biological Activity Reference
3-(3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)-1-phenylpyridazin-4(1H)-one 350.76* 4-Bromophenyl, pyridazinone Potential kinase inhibition
3-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-phenylpyridazin-4(1H)-one 350.76 3-Chlorophenyl, pyridazinone Under investigation
4-(3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl)-2-phenylphthalazin-1(2H)-one 445.27 Phthalazinone, 3-bromophenyl DNA intercalation (predicted)
3-[3-(4-Pyridinyl)-1,2,4-oxadiazol-5-yl]-1-[2-(trifluoromethyl)benzyl]-2(1H)-pyridinone 415.33 Trifluoromethyl benzyl, pyridinyl Enhanced metabolic stability

*Calculated based on analog in .

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